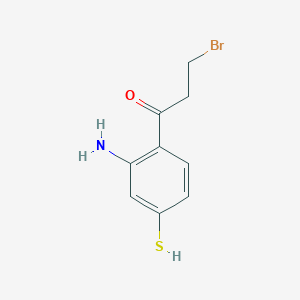

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-4-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide

Activité Biologique

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one is an organic compound notable for its unique structural features, including a bromine atom, an amino group, and a mercapto group. Its molecular formula is C₉H₁₀BrN₃S, and it has a molecular weight of approximately 260.15 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the mercapto group allows the compound to form covalent bonds with nucleophilic residues in proteins, which can lead to the inhibition or modulation of enzymatic activities. Additionally, the bromine atom enhances its reactivity and specificity towards biological molecules, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For example, compounds structurally similar to this one have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Study on Cytotoxicity

A study assessed the cytotoxic effects of various compounds on human cancer cell lines. The results indicated that this compound exhibited an IC₅₀ value in the micromolar range against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines. This suggests that it may be a promising candidate for further development as an anticancer agent .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| This compound | 15.63 | MCF-7 (breast cancer) |

| Doxorubicin | 10.38 | MCF-7 (breast cancer) |

| Compound A | 0.48 | U-937 (monocytic leukemia) |

Mechanistic Studies

Mechanistic studies have revealed that this compound can induce cell cycle arrest at the G1 phase and trigger apoptosis via caspase activation pathways. Flow cytometry assays confirmed these findings, showing an increase in apoptotic cells upon treatment with this compound .

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. It has been investigated as a biochemical probe for studying enzyme activities and protein interactions, and explored for potential therapeutic properties, including antimicrobial and anticancer activities. It is also utilized in developing specialty chemicals and materials with unique properties.

The synthesis of this compound typically involves the reaction of 2-amino-4-mercaptophenol with 3-bromopropanone.

The mechanism of action of this compound involves interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. The presence of the bromine atom and mercapto group allows for specific interactions with biological molecules, influencing various biochemical pathways.

Propriétés

Formule moléculaire |

C9H10BrNOS |

|---|---|

Poids moléculaire |

260.15 g/mol |

Nom IUPAC |

1-(2-amino-4-sulfanylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNOS/c10-4-3-9(12)7-2-1-6(13)5-8(7)11/h1-2,5,13H,3-4,11H2 |

Clé InChI |

DNVBJMZRODBGNB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1S)N)C(=O)CCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.